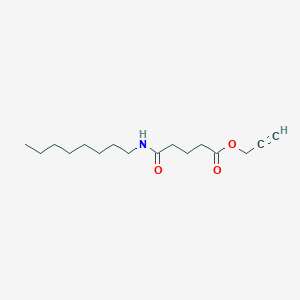
Prop-2-ynyl 5-(octylamino)-5-oxopentanoate
Description
Prop-2-ynyl 5-(octylamino)-5-oxopentanoate is an organic compound that belongs to the class of esters. This compound is characterized by the presence of a prop-2-ynyl group attached to a pentanoate backbone, which is further substituted with an octylamino group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Properties
Molecular Formula |
C16H27NO3 |
|---|---|
Molecular Weight |
281.39 g/mol |
IUPAC Name |
prop-2-ynyl 5-(octylamino)-5-oxopentanoate |
InChI |
InChI=1S/C16H27NO3/c1-3-5-6-7-8-9-13-17-15(18)11-10-12-16(19)20-14-4-2/h2H,3,5-14H2,1H3,(H,17,18) |
InChI Key |
XQPYOEPCKGVDOK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCNC(=O)CCCC(=O)OCC#C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of prop-2-ynyl 5-(octylamino)-5-oxopentanoate typically involves the esterification of 5-(octylamino)-5-oxopentanoic acid with prop-2-ynyl alcohol. This reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is conducted under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant flow rates, leading to higher yields and purity of the final product. The use of continuous flow reactors also enhances the safety and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Prop-2-ynyl 5-(octylamino)-5-oxopentanoate undergoes various chemical reactions, including:
Oxidation: The prop-2-ynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The octylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters and amides.
Scientific Research Applications
Prop-2-ynyl 5-(octylamino)-5-oxopentanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug for targeted drug delivery.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of prop-2-ynyl 5-(octylamino)-5-oxopentanoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The prop-2-ynyl group can undergo metabolic transformations, resulting in the formation of active metabolites that exert their effects on cellular processes .
Comparison with Similar Compounds
Similar Compounds
Prop-2-ynyl 5-(octylamino)-5-oxopentanoate: Unique due to its specific substitution pattern and potential biological activities.
Prop-2-ynyl 5-(hexylamino)-5-oxopentanoate: Similar structure but with a hexylamino group instead of an octylamino group.
Prop-2-ynyl 5-(butylamino)-5-oxopentanoate: Contains a butylamino group, leading to different chemical and biological properties
Uniqueness
This compound stands out due to its longer octyl chain, which can influence its lipophilicity, membrane permeability, and overall biological activity. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


